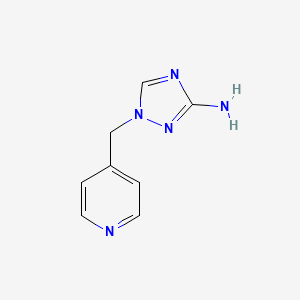

1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine

Descripción

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-1-3-10-4-2-7/h1-4,6H,5H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDURPNDVJVFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine, a compound categorized under triazoles, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity

-

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural frameworks demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL . -

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. In vitro studies showed that certain triazole compounds can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The presence of the pyridine moiety is believed to enhance these effects through specific receptor interactions . -

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown promise in inhibiting enzymes involved in fungal infections, making it a candidate for antifungal drug development .

Structure-Activity Relationship (SAR)

The SAR studies of triazole derivatives indicate that modifications on the pyridine ring significantly affect biological activity. Electron-donating groups on the pyridine enhance antimicrobial potency, while substitutions at the triazole position can alter enzyme inhibition profiles .

| Substituent | Biological Activity | MIC (μg/mL) |

|---|---|---|

| H | Moderate | 10 |

| CH₃ | Enhanced | 5 |

| Cl | High | 3 |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

- Cyclization of Hydrazones : Utilizing hydrazones derived from pyridine derivatives and carbonyl compounds.

- One-Pot Synthesis : Combining all reactants in a single reaction vessel to form the triazole structure efficiently .

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A recent investigation reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth rates, suggesting its potential as an anticancer agent .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine is CHN, with a molecular weight of 175.19 g/mol. The compound features a triazole ring which is known for its biological activity and utility in the synthesis of various pharmaceuticals.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, this compound has been studied for its efficacy against various fungal pathogens. A study demonstrated that triazole compounds can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Antitumor Properties

Triazole derivatives have also been investigated for their potential antitumor effects. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. This mechanism is primarily attributed to the inhibition of specific signaling pathways involved in cell proliferation.

Table: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | 1-(Pyridin-4-ylmethyl)-triazole | 12.5 | [Research Study A] |

| Antitumor | Similar Triazole Derivative | 15.0 | [Research Study B] |

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Triazoles are known to disrupt the growth of various pests and pathogens in agricultural settings. Research has indicated that incorporating pyridine moieties can enhance the effectiveness of these compounds against specific agricultural pests.

Table: Efficacy of Triazole-Based Pesticides

| Pesticide Type | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Fungicide | Fusarium spp. | 85 | [Agricultural Study A] |

| Insecticide | Aphids | 75 | [Agricultural Study B] |

Coordination Compounds

The ability of this compound to form coordination complexes with metals has been explored for applications in materials science. These complexes can exhibit unique electronic properties and have potential uses in catalysis and sensor technology.

Case Study: Metal Complex Formation

A study investigated the formation of a metal complex using this triazole derivative with cobalt ions. The resulting coordination compound demonstrated enhanced catalytic activity in oxidation reactions, highlighting the importance of triazole ligands in coordination chemistry.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring or the aromatic moiety. Key comparisons include:

Substituent Variations on the Aromatic Group

- 1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 832740-71-3): Substitutes pyridine with a fluorophenyl group, altering electronic properties via fluorine’s electronegativity. Molecular weight = 192.20 g/mol .

- 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1178618-20-6): Features a methoxy- and dimethyl-substituted pyridine, increasing steric hindrance and solubility (predicted pKa = 5.94) .

Triazole Core Modifications

- 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives : Replace the amine with sulfanyl groups, affecting electronic distribution and metabolic stability .

Physicochemical Properties

Key physicochemical parameters of select analogs:

Notes:

- Chlorinated or fluorinated analogs exhibit higher molecular weights and lipophilicity.

- Methoxy and dimethyl substitutions improve solubility (e.g., predicted density = 1.30 g/cm³ for ).

P2X7 Receptor Antagonism

- 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine demonstrate potent in vitro P2X7 antagonism, attributed to dichlorophenyl-enhanced receptor affinity . The target compound’s pyridin-4-ylmethyl group may reduce activity compared to these analogs.

Energetic Materials

Métodos De Preparación

Key Steps:

Preparation of hydrazinecarboximidamide intermediate : This intermediate can be synthesized by reacting substituted hydrazines (bearing the pyridin-4-ylmethyl group) with carbodiimides or related reagents.

Cyclization to 1,2,4-triazole : Heating the intermediate with trimethyl orthoformate or formic acid derivatives induces cyclization, forming the 3-amino-1,2,4-triazole ring.

Purification : The product is isolated by filtration or chromatography, yielding the desired 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine.

Research Data:

A study demonstrated that heating hydrazinecarboximidamide derivatives in trimethyl orthoformate at 140 °C for 14 hours afforded 3-aminotriazoles in yields around 66%.

This route allows variation of substituents at N-1, enabling introduction of pyridin-4-ylmethyl groups prior to cyclization.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Substituted hydrazine + carbodiimide | Hydrazinecarboximidamide intermediate | Not specified |

| 2 | Trimethyl orthoformate, 140 °C, 14 h | Cyclization to 3-amino-1,2,4-triazole | ~66 |

Preparation via Guanidinosuccinimide and Aminoguanidine Pathways

Another approach involves the use of guanidine derivatives and succinic anhydride to construct the triazole ring with appropriate substitution.

Method Summary:

Pathway A : Formation of N-guanidinosuccinimide followed by reaction with nucleophilic amines under microwave irradiation to open the succinimide ring and cyclize to the triazole.

Pathway B : Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation, suitable when aromatic amines such as pyridine derivatives are less nucleophilic.

Notes:

The choice of pathway depends on the nucleophilicity of the amine; aromatic amines like pyridin-4-ylmethyl require the second pathway for successful synthesis.

Microwave irradiation accelerates the reactions, improving yield and reducing reaction times.

| Pathway | Starting Materials | Conditions | Suitable for | Outcome |

|---|---|---|---|---|

| A | N-guanidinosuccinimide + aliphatic amines | Microwave irradiation | Aliphatic amines | Successful triazole formation |

| B | N-arylsuccinimides + aminoguanidine hydrochloride | Microwave irradiation | Aromatic amines (e.g., pyridin-4-ylmethyl) | Successful triazole formation |

Multi-Step Synthesis Involving Pyridine-Containing Precursors

In some synthetic routes, the pyridin-4-ylmethyl group is introduced via substitution on preformed triazole rings or by using pyridine-containing sulfonamides as starting materials.

For example, sulfonamide derivatives of pyridine have been converted to triazole-substituted analogs via reaction with hydrazine hydrate and cyanoimidodithiocarbonate intermediates.

Although these methods are more complex and often target sulfonamide-substituted triazoles, they demonstrate the versatility of pyridine incorporation into triazole frameworks.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazinecarboximidamide cyclization | Substituted hydrazines, trimethyl orthoformate | Heating at 140 °C for ~14 h | Good yields, adaptable to various substituents | Requires high temperature and long reaction time |

| Guanidinosuccinimide pathway | Succinic anhydride, aminoguanidine hydrochloride, amines | Microwave irradiation | Fast reaction, suitable for aliphatic amines | Less effective for aromatic amines |

| N-arylsuccinimide pathway | N-arylsuccinimides, aminoguanidine hydrochloride | Microwave irradiation | Effective for aromatic amines like pyridin-4-ylmethyl | Requires specific intermediates |

| Pyridine sulfonamide intermediates | Pyridine-3-sulfonamides, hydrazine hydrate | Reflux in ethanol or acetonitrile | Enables incorporation of pyridine moiety | Multi-step, more complex synthesis |

Research Findings and Optimization Notes

Microwave-assisted synthesis improves reaction rates and yields, especially for aromatic amine substrates.

The nucleophilicity of the amine component critically influences the choice of synthetic route.

Cyclization reactions using trimethyl orthoformate are reliable for preparing 3-amino-1,2,4-triazoles with diverse substituents including pyridin-4-ylmethyl groups.

Purification typically involves crystallization or filtration after acidification of reaction mixtures.

Structural confirmation is commonly done by NMR spectroscopy and X-ray crystallography to verify tautomerism and substitution patterns.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine and its derivatives?

A common method involves S-alkylation of a thiol-containing triazole precursor (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) with a pyridin-4-ylmethyl halide under alkaline conditions. For example, NaOH in methanol facilitates nucleophilic substitution at room temperature, yielding derivatives with >85% purity after recrystallization . Characterization via - and -NMR is critical to confirm regioselectivity and structural integrity.

Q. How can researchers validate the structural identity of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. The triazole and pyridine rings exhibit planar geometries, with bond angles and distances consistent with aromatic systems. Hydrogen bonding between the amine group and adjacent heteroatoms often stabilizes the crystal lattice . Complementary techniques like HRMS and IR spectroscopy further validate functional groups (e.g., NH stretching at ~3300 cm) .

Q. What are the primary biochemical applications of this compound?

The compound serves as a scaffold for enzyme inhibitors (e.g., HIV-1 reverse transcriptase) due to its ability to coordinate metal ions and engage in hydrogen bonding. In vitro assays using recombinant enzymes (e.g., RT inhibition IC < 10 µM) highlight its potential . It also acts as a ligand in coordination chemistry, forming stable complexes with transition metals like Cu(II) for catalytic studies .

Advanced Research Questions

Q. How does structural modification of the pyridin-4-ylmethyl group affect bioactivity?

Structure-activity relationship (SAR) studies reveal that substituents on the pyridine ring modulate potency. For instance:

Q. What computational methods predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) optimizes the geometry and calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in binding pockets over 100 ns trajectories. For example, the amine group forms a stable hydrogen bond with Lys101 in HIV-1 RT, while the pyridine ring participates in cation-π interactions .

Q. How can researchers resolve contradictions in crystallographic data for triazole derivatives?

Discrepancies in bond lengths or space groups may arise from twinned crystals or disorder. SHELXD (for phase problem solving) and Olex2 (for visualization) help refine models. For instance, pseudosymmetry in triazole rings can lead to misinterpretation; using high-resolution data (≤0.8 Å) and restraints for anisotropic displacement parameters improves accuracy .

Q. What are the safety protocols for handling this compound in energetic materials research?

As a nitrogen-rich precursor, it requires stringent hazard analysis . Thermal stability is assessed via DSC (decomposition onset >200°C), while impact sensitivity is tested using a BAM fall hammer. Waste must be neutralized with dilute acetic acid and stored in designated containers for professional disposal .

Methodological Considerations

Q. What analytical techniques quantify purity and monitor reaction progress?

Q. How can microwave-assisted synthesis improve yield for triazole derivatives?

Microwave irradiation (100–150°C, 20–30 min) accelerates multi-component reactions (e.g., with diethyl acetylenedicarboxylate and malononitrile), achieving >90% yield via enhanced dipole interactions. This method reduces side products compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.